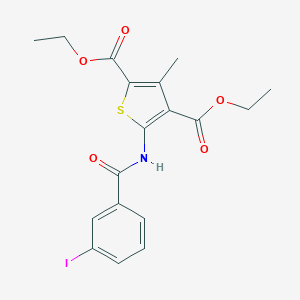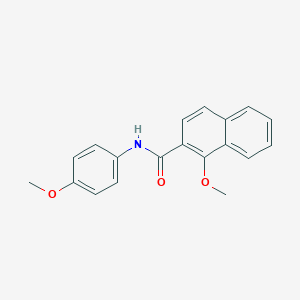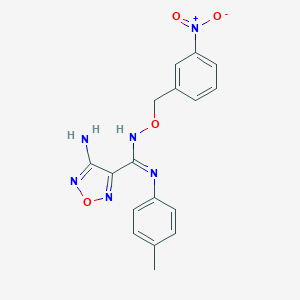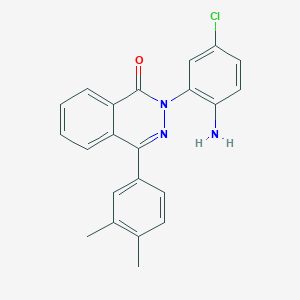
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate, also known as DIMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the thiophene family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate may induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its antiproliferative and apoptotic effects, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to inhibit the migration and invasion of cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potent biological activity. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several potential future directions for research involving Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of analogs of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate that exhibit improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to evaluate the safety and efficacy of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in vivo, which may pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate involves a multi-step process. The starting material is 3-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with diethyl malonate to form the corresponding ester. The ester is then reacted with methyl mercaptan to form the thiophene ring. Finally, the amide group is introduced using 2-aminoacetamide hydrochloride in the presence of triethylamine.
Applications De Recherche Scientifique
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit potential biological activity in several areas of research. One of the primary applications of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is in the field of cancer research. Studies have shown that Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Propriétés
IUPAC Name |
diethyl 5-[(3-iodobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDMWOFQAQXFSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B392375.png)
![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B392376.png)

![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392381.png)
![4-(Dibenzo[b,d]furan-3-ylsulfonyl)morpholine](/img/structure/B392383.png)
![2-iodo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B392384.png)

![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B392387.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392390.png)
![9-[4-(hexyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B392391.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B392393.png)
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B392395.png)
